molecular formula C12H12ClN3O2 B5141606 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid

1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B5141606
M. Wt: 265.69 g/mol
InChI Key: FAWONEKNGMPXFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid, also known as TAC-101, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research applications.

Mechanism of Action

1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of HDACs by 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid leads to the accumulation of acetylated histones, which promotes the expression of genes involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to induce apoptosis and cell cycle arrest in cancer cells. 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has also been shown to reduce inflammation in animal models. In addition, 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit angiogenesis, which is the formation of new blood vessels. This effect may be beneficial in the treatment of cancer, as tumors require a blood supply for growth.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is its high potency and selectivity for HDAC inhibition. This makes it a valuable tool for studying the role of HDACs in various biological processes. However, 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has limited aqueous solubility, which may pose challenges in experimental design and delivery.

Future Directions

Future research on 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid could focus on its potential as a therapeutic agent for cancer and inflammatory diseases. Studies could also investigate the effects of 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid on other biological processes, such as epigenetic modifications and cellular differentiation. In addition, research could focus on the development of 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid analogs with improved solubility and pharmacokinetic properties.
In conclusion, 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid, or 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid, is a promising compound with potential applications in the fields of cancer and inflammation research. Its high potency and selectivity for HDAC inhibition make it a valuable tool for studying various biological processes. Further research on 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid and its analogs could lead to the development of novel therapeutic agents for the treatment of cancer and inflammatory diseases.

Synthesis Methods

1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been synthesized using various methods, including the reaction of 3-chlorobenzonitrile with isopropyl azide and subsequent hydrolysis of the resulting intermediate. Another method involves the reaction of 3-chlorobenzonitrile with sodium azide and isopropyl alcohol, followed by hydrolysis. The synthesis of 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has also been achieved using click chemistry, which involves the reaction of an azide and an alkyne to form a triazole ring. This method has shown high yield and purity of the final product.

Scientific Research Applications

1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential as an anticancer agent. Studies have shown that 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has also been studied for its potential as an anti-inflammatory agent. Studies have shown that 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models.

properties

IUPAC Name

1-(3-chlorophenyl)-5-propan-2-yltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-7(2)11-10(12(17)18)14-15-16(11)9-5-3-4-8(13)6-9/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWONEKNGMPXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-5-propan-2-yltriazole-4-carboxylic acid

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